2,3,4-Trifluoro-5-hydroxybenzoic acid
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Overview
Description
2,3,4-Trifluoro-5-hydroxybenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3F3O3. It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-5-hydroxybenzoic acid typically involves the halogenation of benzoic acid derivatives followed by hydrolysis. One common method starts with the halogenation of 3-amino benzoic acid, followed by diazotization and hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound can involve multi-step processes. For instance, one method includes the reaction of methylamine with tetrachlorophthalic anhydride to form N-methyl tetrachlorophthalimide, which is then fluorinated and hydrolyzed to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trifluoro-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-5-hydroxybenzoic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry. It can inhibit specific pathways by binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- 2,4,5-Trifluoro-3-hydroxybenzoic acid
- 3-Hydroxy-2,4,5-trifluorobenzoic acid
- 2,3,4-Trifluorobenzoic acid
Comparison: 2,3,4-Trifluoro-5-hydroxybenzoic acid is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, acidity, and reactivity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
2,3,4-trifluoro-5-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O3/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1,11H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWKENXVVPEQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)F)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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